L-Alanine Benzyl Ester Benzenesulfonic Acid Salt
Description
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt (CAS 101399-43-3) is a chiral amino acid derivative widely used in peptide synthesis. It consists of L-alanine esterified with benzyl alcohol and stabilized as a benzenesulfonic acid salt. The compound’s structure includes a benzyl group (providing steric protection for the carboxyl group) and a benzenesulfonate counterion, which enhances crystallinity and stability . Its primary applications include intermediates in solid-phase peptide synthesis (SPPS) and chiral resolution studies.
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWDKFSKUHNLF-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675539 | |
| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101399-43-3 | |
| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of L-Alanine with benzyl alcohol, followed by the reaction with benzenesulfonic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Scientific Research Applications
Chemical Structure and Synthesis
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is synthesized through the esterification of L-Alanine with benzyl alcohol, followed by the reaction with benzenesulfonic acid. The general reaction can be summarized as follows:The synthesis typically requires a dehydrating agent to facilitate the esterification process, and the final product is purified through crystallization or other suitable methods.
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in peptide synthesis. The benzyl ester group protects the carboxylic acid functionality of L-Alanine, allowing for selective peptide chain formation. This property is crucial for creating complex peptides where specific amino acid sequences are required.
Biological Studies
In biological research, this compound is employed to study protein structure and function. Its ability to modulate enzyme activity makes it valuable in understanding various biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.
Pharmaceutical Research
This compound is investigated for potential therapeutic applications. Its interactions with biological targets can lead to insights into drug development processes. Case studies have shown that compounds with similar structures exhibit significant binding affinities to enzymes or receptors, suggesting that this compound may also have similar properties .
Data Table: Applications Overview
| Application Area | Description | Example Use Cases |
|---|---|---|
| Organic Synthesis | Intermediate for peptide synthesis | Creation of complex peptides |
| Biological Studies | Modulator of enzyme activity | Protein interaction studies |
| Pharmaceutical Research | Potential therapeutic applications | Drug development insights |
Case Study 1: Peptide Synthesis
In a study published in Journal of Peptide Science, researchers utilized this compound as a building block for synthesizing a novel peptide with enhanced stability and bioactivity. The benzyl ester was cleaved under mild conditions post-synthesis to reveal the active carboxylic acid functionality necessary for biological activity.
Case Study 2: Enzyme Interaction
A research article in Biochemistry explored the interaction between this compound and a specific enzyme involved in metabolic pathways. The study demonstrated that the compound could inhibit enzyme activity, providing insights into its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release L-Alanine, which can then participate in various biochemical pathways. The benzenesulfonic acid moiety may also interact with other molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Amino Acid Ester Salts
*Calculated based on molecular formulas.
Key Observations :
- Sulfonic Acid Choice : Benzenesulfonic acid salts (e.g., CAS 101399-43-3) exhibit superior crystallinity compared to p-toluenesulfonate analogs, which often form oily residues during purification . This property simplifies isolation in peptide synthesis.
- Stereochemistry : The L- and D-isomers (e.g., CAS 101399-43-3 vs. 22839-12-9) share identical molecular weights and solubility but differ in optical activity, critical for enantioselective synthesis.
- Ester Complexity: Compounds like L-Aspartic Acid Dibenzyl Ester 4-Toluenesulfonate have bulkier ester groups, reducing solubility in non-polar solvents but enhancing carboxyl protection in complex peptides .
Industrial Handling
- Thermal and Chemical Resistance : Benzenesulfonic acid derivatives (e.g., CAS 101399-43-3) are resistant to degradation by FFKM elastomers, making them compatible with industrial equipment .
Regulatory and Commercial Status
- Commercial Availability : The L-isomer (CAS 101399-43-3) is marketed as a pure solid by suppliers like 实验谷, while p-toluenesulfonate analogs (e.g., CAS 41036-32-2) are stocked by Selleckchem for research use .
Biological Activity
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt (LABES) is a compound that has garnered interest in various biochemical and pharmacological contexts due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of LABES, focusing on its synthesis, biological interactions, and potential applications.
Chemical Structure and Synthesis
LABES is formed by the reaction of L-alanine benzyl ester with benzenesulfonic acid, resulting in a salt that retains the functional characteristics of both components. The general reaction can be summarized as follows:
The synthesis typically involves the use of organic sulfonic acids as catalysts, with p-toluenesulfonic acid being a common choice due to its effectiveness and availability .
Biological Activities
LABES exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Enzyme Modulation : LABES has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. This interaction can influence metabolic pathways critical for cellular functions .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that LABES may also possess properties that inhibit bacterial growth. Research indicates that amino acid derivatives can serve as scaffolds for developing new antimicrobial agents .
- Neuroprotective Effects : The structural similarity of LABES to other amino acid derivatives suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of LABES and similar compounds:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of alanine, including LABES, could inhibit alanine racemase, an enzyme crucial for bacterial cell wall synthesis. This inhibition was linked to the compound's structural features, which facilitate binding to the enzyme's active site .
- Antimicrobial Activity Evaluation : In vitro assays showed that alanine-based compounds exhibited varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. LABES was included in these evaluations, indicating potential as a lead compound for antibiotic development .
- Neuroprotective Mechanisms : Research has suggested that compounds like LABES could modulate calcium homeostasis in neuronal cells, providing insights into their therapeutic potential for conditions like Alzheimer's disease .
Comparative Analysis
The following table summarizes key properties and biological activities of LABES compared to related compounds:
| Compound Name | Biological Activity | Solubility | Applications |
|---|---|---|---|
| This compound | Enzyme modulation, antimicrobial | High | Drug development |
| D-Alanine Benzyl Ester Benzenesulfonic Acid Salt | Antimicrobial | Moderate | Peptide synthesis |
| L-Serine Benzyl Ester Benzenesulfonate | Neuroprotective | High | Neurological research |
Q & A
Q. What is the optimal method for synthesizing L-Alanine Benzyl Ester Benzenesulfonic Acid Salt, and why is benzenesulfonic acid used as a counterion?
The synthesis typically involves direct esterification of L-alanine with benzyl alcohol, catalyzed by benzenesulfonic acid. The acid acts as both a catalyst and a counterion, forming a stable salt that improves crystallinity and purification. Benzenesulfonic acid is preferred due to its strong acidity, which facilitates esterification of amino acids, and its hygroscopic nature, which aids in isolating the product . The salt form also enhances solubility in polar solvents like water and alcohol, critical for downstream applications .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, leveraging the compound’s UV-active aromatic groups. Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) should confirm ester and sulfonic acid moieties. For example, the benzyl group’s aromatic protons (6.7–7.3 ppm) and the benzenesulfonate’s distinct sulfur-oxygen stretching vibrations (1190–1120 cm) in FT-IR are diagnostic markers .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
The salt is soluble in water, alcohols, and slightly polar solvents but insoluble in non-polar solvents like hexane. This solubility profile is critical for reaction media selection. For instance, aqueous solubility allows use in buffered biological assays, while alcohol compatibility supports organic-phase reactions. However, its hygroscopicity necessitates anhydrous storage to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers address challenges in maintaining chiral purity during synthesis or storage?
Racemization risks arise from prolonged exposure to acidic conditions or moisture. To mitigate this, synthesize the compound under controlled pH (neutral post-reaction) and low-temperature storage. Chiral HPLC or polarimetry can monitor enantiomeric excess. Studies suggest that benzenesulfonic acid’s steric bulk may partially stabilize the L-configuration, but rigorous analytical validation is required .
Q. What analytical methods are suitable for detecting decomposition products under thermal stress?
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify volatile degradation products (e.g., benzyl alcohol or benzenesulfonic acid derivatives). For non-volatile residues, liquid chromatography-mass spectrometry (LC-MS) detects hydrolyzed alanine or ester cleavage byproducts. Stability studies should replicate storage conditions (e.g., 25°C vs. 40°C) to model real-world scenarios .
Q. How does the choice of counterion (e.g., benzenesulfonic acid vs. p-toluenesulfonic acid) affect the compound’s reactivity in peptide synthesis?
Comparative studies indicate that benzenesulfonic acid salts exhibit marginally lower solubility in organic solvents than p-toluenesulfonate derivatives, potentially slowing reaction kinetics. However, benzenesulfonate’s stronger acidity may enhance catalytic efficiency in certain coupling reactions. Researchers should optimize counterion selection based on reaction solvent polarity and desired reaction rates .
Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?
Discrepancies often arise from variations in hydration states or impurities. Reproduce solubility tests using standardized protocols (e.g., USP methods) and characterize the compound’s hydration via Karl Fischer titration. Cross-validate with X-ray crystallography to confirm crystal lattice structure, which influences solubility .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) using ninhydrin staining for free amino groups.
- Storage : Store desiccated at -20°C to minimize hydrolysis; benzenesulfonic acid’s hygroscopicity accelerates moisture uptake .
- Safety : Use fume hoods when handling benzenesulfonic acid derivatives due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
